molecular formula C10H12O3 B1618929 2,4-Dimethoxy-5-methylbenzaldehyde CAS No. 7149-91-9

2,4-Dimethoxy-5-methylbenzaldehyde

Cat. No.: B1618929
CAS No.: 7149-91-9
M. Wt: 180.2 g/mol
InChI Key: PMDWXGKDTZRMOL-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol. It is a derivative of benzaldehyde and is characterized by the presence of two methoxy groups and one methyl group attached to the benzene ring. This compound is commonly used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethoxy-5-methylbenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the methylation of 2,4-dimethoxybenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in a suitable solvent like acetone or dimethylformamide.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 2,4-Dimethoxy-5-methylbenzoic acid.

    Reduction: 2,4-Dimethoxy-5-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethoxy-5-methylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antifungal and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-5-methylbenzaldehyde involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress and inhibition of microbial growth . The compound targets enzymes such as superoxide dismutases and glutathione reductase, which are involved in maintaining cellular redox homeostasis.

Comparison with Similar Compounds

2,4-Dimethoxy-5-methylbenzaldehyde can be compared with other benzaldehyde derivatives such as:

    2,5-Dimethoxybenzaldehyde: Used in the production of phenethylamines and has similar chemical properties.

    2-Hydroxy-4-methoxybenzaldehyde: Known for its antifungal activity and used in various biological applications.

    2,5-Dimethoxy-4-methylbenzaldehyde: Used in the preparation of psychotomimetic phenylamine derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2,4-dimethoxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-8(6-11)10(13-3)5-9(7)12-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDWXGKDTZRMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291006
Record name 2,4-dimethoxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-91-9
Record name 2,4-Dimethoxy-5-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7149-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 72348
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC72348
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72348
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dimethoxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,4-dimethoxytoluene (5.50 g, 36.1 mmol) in 55 mL of N-methyl-N-phenyl-formamide was added at 0° C. POCl3 (10.9 mL, 3 eq.), and the mixture was heated for 60 Min. to 80° C. After cooling, the reaction mixture was poured onto crashed ice, the precipitate filtered and washed twice with water/MeOH=8/2 to leave after drying 5.40 g of the title product as light yellow crystals.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
10.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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